molecular formula C11H12N2O B1408921 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol CAS No. 1603517-86-7

1-(2-Methyl-benzyl)-1H-pyrazol-4-ol

Cat. No.: B1408921
CAS No.: 1603517-86-7
M. Wt: 188.23 g/mol
InChI Key: ZJTNVEVMGIFPLU-UHFFFAOYSA-N
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Description

1-(2-Methyl-benzyl)-1H-pyrazol-4-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a 2-methylbenzyl group attached to the nitrogen atom at position 1 and a hydroxyl group at position 4 of the pyrazole ring

Scientific Research Applications

1-(2-Methyl-benzyl)-1H-pyrazol-4-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.

    Medicine: Due to its potential pharmacological properties, it can be explored for the development of new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety and hazards associated with “1-(2-Methylbenzyl)-1H-pyrazol-4-ol” would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for “1-(2-Methylbenzyl)-1H-pyrazol-4-ol” would depend on its potential applications. If it shows promising properties, it could be further studied for uses in various fields .

Biochemical Analysis

Biochemical Properties

1-(2-Methylbenzyl)-1H-pyrazol-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with sulfotransferase enzymes, which catalyze the transfer of a sulfonate moiety from 3’-phosphoadenosine-5’-phosphosulfate to substrates, resulting in sulfated products . These interactions are crucial for the compound’s role in detoxification pathways, as sulfation typically increases the water solubility of compounds, facilitating their excretion.

Cellular Effects

1-(2-Methylbenzyl)-1H-pyrazol-4-ol influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with DNA can lead to changes in gene expression, impacting cellular functions such as proliferation and apoptosis . Additionally, the compound’s effects on cellular metabolism include alterations in the activity of metabolic enzymes, which can influence the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of 1-(2-Methylbenzyl)-1H-pyrazol-4-ol involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux . Additionally, the compound’s binding to DNA can result in changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Methylbenzyl)-1H-pyrazol-4-ol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure resulting in alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of 1-(2-Methylbenzyl)-1H-pyrazol-4-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and increased oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

1-(2-Methylbenzyl)-1H-pyrazol-4-ol is involved in several metabolic pathways. It interacts with enzymes such as sulfotransferases and cytochrome P450 enzymes, which play crucial roles in its metabolism . These interactions can influence the compound’s metabolic flux and the levels of various metabolites within cells. Additionally, the compound’s metabolism can lead to the formation of reactive intermediates, which may have further biochemical implications.

Transport and Distribution

The transport and distribution of 1-(2-Methylbenzyl)-1H-pyrazol-4-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For instance, the compound may be transported into the nucleus, where it can interact with DNA and influence gene expression. Additionally, its distribution within tissues can impact its overall biochemical activity and therapeutic potential.

Subcellular Localization

1-(2-Methylbenzyl)-1H-pyrazol-4-ol exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications play crucial roles in directing the compound to specific compartments or organelles . For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is essential for elucidating its precise biochemical mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-benzyl)-1H-pyrazol-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzyl hydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction typically proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-benzyl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at position 4 can be oxidized to form a carbonyl group, resulting in the formation of 1-(2-Methylbenzyl)-1H-pyrazol-4-one.

    Reduction: The compound can be reduced to form derivatives with different substitution patterns on the pyrazole ring.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazolones, and reduced derivatives, each with unique chemical and physical properties.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methylbenzyl)-1H-pyrazol-4-one: An oxidized derivative with a carbonyl group at position 4.

    1-(2-Methylbenzyl)-1H-pyrazole: A reduced derivative without the hydroxyl group.

    1-(2-Methylphenyl)-1H-pyrazol-4-ol: A similar compound with a phenyl group instead of a benzyl group.

Uniqueness

1-(2-Methyl-benzyl)-1H-pyrazol-4-ol is unique due to the presence of both the 2-methylbenzyl group and the hydroxyl group on the pyrazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-4-2-3-5-10(9)7-13-8-11(14)6-12-13/h2-6,8,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTNVEVMGIFPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1603517-86-7
Record name 1-[(2-methylphenyl)methyl]-1H-pyrazol-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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